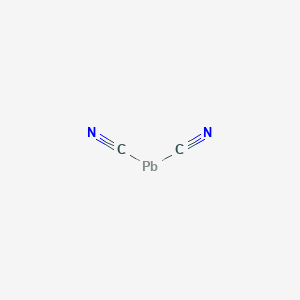
Lead cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires.
Applications De Recherche Scientifique
Cyanide Poisoning Antidotes : Research has explored compounds like hexachloroplatinate (HCP) as potential antidotes to cyanide poisoning. HCP shows strong affinity for cyanide and efficacy in animal models, suggesting its use as a lead compound for developing intramuscular injectable cyanide antidotes for mass casualty scenarios (Morningstar et al., 2018).
Gold Ore Processing : Studies have investigated the role of lead compounds in the cyanidation of gold ores. The presence of lead nitrate, for example, can accelerate the gold dissolution process in cyanide solutions, potentially improving the efficiency of gold extraction (Deschênes et al., 2000).
Materials Science : In materials science, the synthesis and characterization of coordination polymers like Pb(H2O)[Au(CN)2]2, which exhibits high birefringence, have been explored. This could have implications for the development of new optical materials (Katz et al., 2006).
Environmental Applications : Electrocoagulation methods have been used to simultaneously remove cyanide and lead from effluents of gold mine processing plants, indicating potential for treating contaminated wastewater effectively (Chegeni et al., 2021).
Photocatalysis in Wastewater Treatment : Studies on UV-LED photo-oxidation of cyanide in mine wastewater, particularly using TiO2 as a catalyst, have been conducted. This research contributes to the development of efficient methods for cyanide degradation in industrial effluents (Kim et al., 2016).
Propriétés
Numéro CAS |
592-05-2 |
|---|---|
Formule moléculaire |
C2N2P |
Poids moléculaire |
259 g/mol |
Nom IUPAC |
dicyanolead |
InChI |
InChI=1S/2CN.Pb/c2*1-2; |
Clé InChI |
UMTFPTCPRUEQHM-UHFFFAOYSA-N |
SMILES |
C(#N)[Pb]C#N |
SMILES canonique |
C(#N)[Pb]C#N |
Autres numéros CAS |
592-05-2 |
Description physique |
Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires. |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




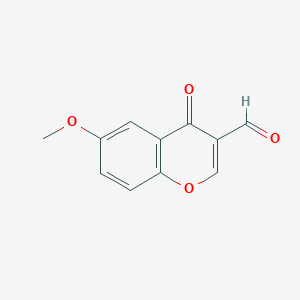

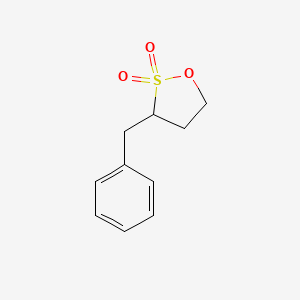
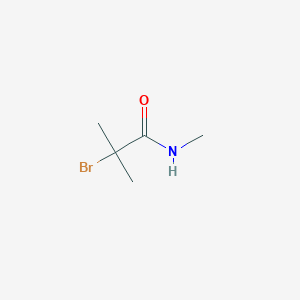
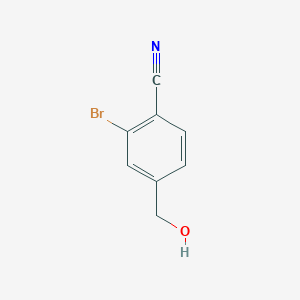

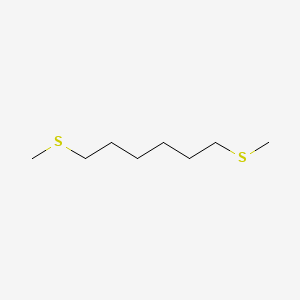
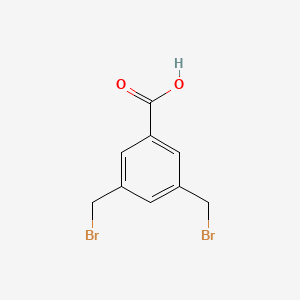


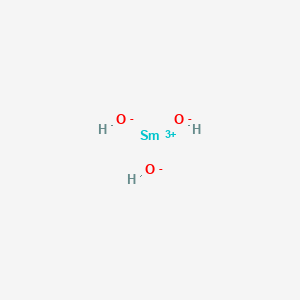

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1594550.png)